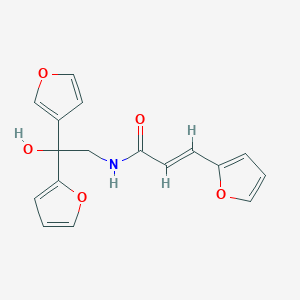

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide

Descripción general

Descripción

Reagents: Ethylene oxide or a similar epoxide.

Conditions: The reaction is typically conducted under mild conditions to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and furan-3-yl intermediates. These intermediates are then subjected to a series of reactions to introduce the acrylamide group and the hydroxyethyl side chain.

-

Step 1: Synthesis of Furan Intermediates

Reagents: Furan, bromine, and a suitable base (e.g., potassium carbonate).

Conditions: The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane.

-

Step 2: Formation of the Acrylamide Group

Reagents: Acryloyl chloride and the furan intermediates.

Conditions: The reaction is performed in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide can undergo various chemical reactions, including:

-

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

-

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted under an inert atmosphere to prevent oxidation.

-

Substitution: The hydroxyethyl side chain can undergo nucleophilic substitution reactions.

Reagents: Nucleophiles such as amines or thiols.

Conditions: Often performed in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the acrylamide group produces the corresponding amine.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that acrylamide derivatives, including those containing furan moieties, exhibit notable antitumor properties. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the modulation of nicotinic acetylcholine receptors and other cellular pathways.

Case Study:

A study on a similar furan-based compound demonstrated its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, resulting in anxiolytic-like effects in animal models. This suggests that (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide may also possess similar neuropharmacological effects, warranting further investigation into its potential as an antitumor agent.

| Dose (mg/kg) | Effect | Mechanism |

|---|---|---|

| 0.5 | Anxiolytic activity | α7 Nicotinic receptor modulation |

| 1.0 | Enhanced efficacy | Chronic treatment benefits |

Enzymatic Inhibition

Compounds structurally related to this compound have been shown to inhibit enzymatic activities associated with cancer progression. This inhibition is crucial for developing therapeutic agents targeting specific cancer pathways.

Materials Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. The presence of furan rings can facilitate cross-linking reactions, leading to the development of materials with enhanced mechanical properties and thermal stability.

Potential Applications:

- Biodegradable Polymers: The incorporation of furan-containing compounds into polymer matrices can enhance biodegradability while maintaining structural integrity.

- Smart Materials: Furan-based polymers can be engineered to respond to environmental stimuli, making them suitable for applications in sensors and actuators.

Agricultural Research

Furan derivatives have been explored for their potential as agrochemicals, particularly in pest control and plant growth regulation. The application of this compound could lead to the development of new pesticides or herbicides that are more effective and environmentally friendly.

Case Study:

Research has indicated that certain furan-based compounds can act as growth regulators in plants, enhancing growth rates and stress resistance. The specific mechanisms by which these compounds exert their effects are still under investigation but may involve hormonal modulation within plant systems.

Synthesis and Characterization

The synthesis of this compound typically involves condensation reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

Synthesis Overview:

- Starting Materials: Furan derivatives are used as starting materials.

- Reaction Conditions: Controlled conditions favor the formation of desired products.

- Characterization: Techniques like 1D and 2D NMR spectroscopy are employed to confirm structural integrity.

Mecanismo De Acción

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan rings can participate in π-π interactions or hydrogen bonding, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide

- (E)-3-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acrylamide

- (E)-3-(furan-3-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide

Uniqueness

Compared to these similar compounds, (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide is unique due to the presence of three furan rings and a hydroxyethyl side chain. This structural complexity provides additional reactive sites and potential for diverse chemical interactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

The compound (E)-3-(furan-2-yl)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acrylamide is a derivative of furan that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately 349.34 g/mol. The structure features multiple furan rings, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 349.34 g/mol |

| CAS Number | 1164471-33-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives. For instance, a study evaluated various furan-based compounds against different cancer cell lines, demonstrating significant antiproliferative effects. The results indicated that compounds with similar structural motifs to This compound exhibited IC50 values ranging from 16 to 24 nM against cell lines such as L1210 and HeLa .

Case Study: Antiproliferative Effects

A notable case involved the evaluation of a series of furan derivatives, where one compound (10h) demonstrated superior activity with an IC50 value of 24 nM against FM3A/0 cells, outperforming the standard drug CA-4 (IC50 = 42 nM). This suggests that structural modifications in furan derivatives can enhance anticancer properties .

Antimicrobial Activity

Furan derivatives have also been studied for their antimicrobial properties. In one investigation, a series of synthesized 3-Aryl-3-(furan-2-yl)propanoic acid derivatives were tested for antimicrobial activity, revealing promising results against yeast-like organisms at concentrations as low as 64 μg/mL .

Table: Antimicrobial Activity Summary

| Compound | Microorganism | Activity (μg/mL) |

|---|---|---|

| 3-Aryl-Furan Derivative | Yeast-like organisms | 64 |

| Another Furan Derivative | Bacterial strains | Varies |

The biological activity of This compound is believed to be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of multiple furan rings may facilitate interactions with DNA or RNA, leading to cytotoxic effects in cancer cells.

Propiedades

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-10-21-11-13)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCWYMQPEKEAMK-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.